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Compound of Interest

Compound Name: Glycine-15N,d2

Cat. No.: B1153456

Get Quote

Introduction & Mechanistic Basis[1]
Metabolic Flux Analysis (MFA) has evolved beyond simple carbon tracing. While

C-Glucose or

C-Glutamine provide a scaffold view of the TCA cycle and glycolysis, they often fail to resolve
the rapid exchange rates of One-Carbon Metabolism (1CM).

This guide details the application of Glycine-15N, 2,2-d2 (Gly-15N,d2). This dual-labeled tracer

is a precision tool designed to decouple the fate of the glycine nitrogen from its carbon

backbone and hydrogen atoms.

Why Glycine-15N,d2?
Single-isotope tracers (

C-Glycine) cannot distinguish between glycine used for structural incorporation (e.g., into
Glutathione) and glycine processed by enzymatic cleavage. The Gly-15N,d2 tracer solves this
by providing a specific mass signature for different metabolic fates:
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Direct Incorporation (GSH & Purines): The entire glycine molecule is utilized. The metabolite

retains the

Da shift (

N + 2

D).

Serine Hydroxymethyltransferase (SHMT) Activity: SHMT converts Glycine to Serine.[1][2]

Mechanistically, this involves the retention of the

-carbon and the nitrogen, but the loss/exchange of one

-proton.

Result: Serine becomes M+2 (

N + 1

D), distinguishing it from de novo Serine synthesis (M+0) or reverse flux.

Nitrogen Recycling: If the glycine backbone is catabolized (e.g., via the Glycine Cleavage

System, GCS), the

N may enter the ammonia pool and reappear in Glutamate/Glutamine as M+1, while the
deuterium is lost to the water pool or NAD(P)H.

Metabolic Pathway Map
The following diagram illustrates the differential fate of the tracer labels.
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Figure 1: Differential labeling patterns. Green nodes indicate retention of the full tracer motif

(M+3). Red nodes indicate specific enzymatic processing (SHMT) resulting in mass shift (M+2).

Experimental Protocol
Phase A: Reagents & Cell Culture
Critical Causality: Standard Fetal Bovine Serum (FBS) contains high concentrations of

unlabeled glycine (~300-400 µM), which will dilute your tracer and suppress uptake. You must

use Dialyzed FBS (dFBS).

Media Preparation:

Base: Glycine-free DMEM or RPMI.

Supplement: 10% Dialyzed FBS.

Tracer: Glycine-15N, 2,2-d2 (98%+ purity).
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Concentration: Reconstitute to physiological levels (0.4 mM for plasma-like conditions) or

match the standard formulation (usually 0.4 mM).

Seeding:

Seed cells in 6-well plates (approx. 3-5

10

cells/well).

Allow attachment overnight in standard media.

Pulse Labeling:

Wash cells 2x with warm PBS (removes extracellular unlabeled glycine).

Add pre-warmed Glycine-15N,d2 Media.

Timepoints:

Flux/Turnover: 1h, 2h, 4h (Glycine turnover is rapid).

Macromolecule Synthesis (GSH/Purines): 6h, 12h, 24h.

Phase B: Metabolite Extraction
Critical Causality: Glycine and Serine are highly polar. Traditional lipid-focused extractions

(chloroform) will result in poor recovery. A polar monophasic extraction is required.

Quenching:

Place plate on crushed ice immediately.

Aspirate media completely.

Wash 1x with ice-cold PBS (rapidly, <10s) to remove extracellular tracer without leaking

intracellular pools.

Extraction:
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Add 1 mL Extraction Solvent (80:20 Methanol:Water, -80°C) directly to the well.

Expert Tip: For enhanced recovery of nucleotides (Purines), use 40:40:20

Acetonitrile:Methanol:Water with 0.1M Formic Acid.

Scrape cells and transfer to Eppendorf tubes.

Lysis:

Vortex vigorously (1 min).

Centrifuge at 17,000 x g for 10 min at 4°C.

Transfer supernatant to LC-MS vials.

Phase C: LC-HRMS Acquisition
Critical Causality: Glycine is small and polar; it elutes in the void volume of C18 columns. HILIC

(Hydrophilic Interaction Liquid Chromatography) is mandatory for retention and separation from

isobaric interferences.

Instrument: Q-Exactive (Orbitrap) or equivalent Q-TOF. Column: ZIC-pHILIC (Merck) or Waters

BEH Amide (2.1 x 100 mm, 1.7 µm).

Table 1: HILIC LC Gradient Parameters

Time (min) Flow (mL/min)

% A (20mM
Ammonium
Carbonate, pH
9.0)

% B
(Acetonitrile)

Phase

0.0 0.2 20 80 Initial

2.0 0.2 20 80 Isocratic Hold

12.0 0.2 80 20 Gradient

14.0 0.2 80 20 Wash

14.1 0.4 20 80 Re-equilibration

20.0 0.4 20 80 End
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Table 2: MS Source Parameters (ESI Negative/Positive)
Note: Amino acids often ionize better in Positive mode (M+H), but central carbon metabolites

prefer Negative. For Glycine/Serine/GSH, Positive mode is recommended.

Parameter Value Rationale

Polarity Positive (+ESI)
Optimal for Amines (Gly, Ser,

GSH).

Resolution 60,000 - 120,000

Essential to resolve

N vs naturally occurring

isotopes if needed, though

M+3 is distinct.

Scan Range 60 - 1000 m/z
Covers Glycine (76) to GSH

(308) and Nucleotides.

AGC Target 1e6 Prevent space-charge effects.

Data Analysis & Interpretation
This section defines how to translate Mass Isotopologue Distributions (MIDs) into biological

meaning.

Expected Mass Shifts (The "Cheat Sheet")
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Metabolite
Formula
(Unlabeled)

Tracer State
Observed
Mass Shift

Biological
Inference

Glycine C2H5NO2 Intact

M+3 (

N,

)

Unmetabolized

Tracer

Serine C3H7NO3 SHMT Product

M+2 (

N,

)

SHMT Activity:

Glycine provided

the backbone; 1

Deuterium lost

during methylene

addition.

Glutathione C10H17N3O6S Synthesis

M+3 (

N,

)

GSH Synthesis:

Direct

incorporation of

Glycine.

IMP/AMP Various Purine Ring

M+3 (

N,

)

De Novo Purine

Synthesis:

Glycine

incorporated into

purine ring

(Positions 4,5,7).

Glutamate C5H9NO4 Transamination
M+1 (

N)

Nitrogen

Recycling:

Glycine amine

group transferred

via

transaminases or

GDH.

Flux Calculation Logic
To quantify the fractional contribution of Glycine to Serine synthesis:
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Note: You must normalize to the intracellular glycine pool, not the media enrichment, as

transport rates vary.

Experimental Workflow Diagram

1. Media Prep
(Dialyzed FBS + Gly-15N,d2)

2. Cell Culture
(Pulse: 1h - 24h)

3. Rapid Quench
(Ice-cold PBS Wash)

4. Extraction
(MeOH:ACN:H2O)

5. HILIC-HRMS
(Target: M+2 Serine, M+3 GSH)

6. Flux Calculation
(Correct for Nat. Abundance)

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow ensuring tracer integrity and metabolite recovery.

Troubleshooting & QC (Self-Validating Systems)
The "Serine M+1" Warning:
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Observation: You see high Serine M+1 instead of M+2.

Cause: This suggests significant Deuterium loss (exchange with solvent) or that the

Nitrogen is coming from the general amine pool (transamination) rather than direct SHMT

conversion from the labeled Glycine.

Validation: Check the Glycine M+3 purity in the media. If the media is pure M+3, high M+1

Serine indicates high rates of reversible transamination or solvent exchange.

Low Enrichment:

Cause: Contamination from FBS.

Validation: Run a "Media Only" blank (incubated without cells). If you detect unlabeled

Glycine (M+0), your FBS dialysis failed.

Retention Time Drift:

Cause: HILIC columns are sensitive to salt and pH.

Fix: Re-equilibrate the column for at least 6 minutes (as shown in Table 1) between runs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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